(3-Chloropropyl)ethoxydimethylsilane
CAS No.: 13508-63-9
Cat. No.: VC20993731
Molecular Formula: C7H17ClOSi
Molecular Weight: 180.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13508-63-9 |
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Molecular Formula | C7H17ClOSi |
Molecular Weight | 180.75 g/mol |
IUPAC Name | 3-chloropropyl-ethoxy-dimethylsilane |
Standard InChI | InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 |
Standard InChI Key | IIFBEYQLKOBDQH-UHFFFAOYSA-N |
SMILES | CCO[Si](C)(C)CCCCl |
Canonical SMILES | CCO[Si](C)(C)CCCCl |
Introduction
Physical and Chemical Properties
Physical Properties
(3-Chloropropyl)ethoxydimethylsilane is a colorless, transparent liquid with moderate volatility. Table 1 summarizes its key physical properties based on available data.
Table 1: Physical Properties of (3-Chloropropyl)ethoxydimethylsilane
Chemical Structure
The chemical structure of (3-Chloropropyl)ethoxydimethylsilane features a silicon atom bonded to two methyl groups, one ethoxy group, and a 3-chloropropyl chain. This arrangement provides the molecule with both hydrophobic and reactive functional groups, contributing to its versatility in various applications.
Chemical Reactivity
(3-Chloropropyl)ethoxydimethylsilane exhibits several important chemical characteristics:
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It demonstrates hydrolytic sensitivity with a rating of 7, indicating it reacts slowly with moisture and water.
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The terminal chlorine atom can undergo nucleophilic substitution reactions, enabling further functionalization.
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The ethoxy group can participate in condensation reactions, particularly with hydroxyl-bearing surfaces, forming siloxane bonds .
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Under basic conditions, it can undergo elimination and rearrangement reactions, as observed in similar organosilicon compounds .
Synthesis Methods
The synthesis of (3-Chloropropyl)ethoxydimethylsilane can be achieved through various routes, though specific literature on its exact preparation is limited. Based on the synthesis of similar compounds:
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One potential route involves the reaction of 3-chloropropyldimethylchlorosilane with ethanol under controlled conditions .
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Another approach might involve the modification of (3-chloropropyl)trimethoxysilane through transesterification with ethanol, similar to how other alkoxy silanes are prepared .
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The synthesis of related compounds, such as 3-chloropropyltrimethoxysilane, provides insight into possible industrial-scale production methods. This involves:
Applications
Silane Coupling Agent
(3-Chloropropyl)ethoxydimethylsilane functions effectively as a silane coupling agent, creating strong bonds between organic and inorganic materials. This property makes it valuable in:
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Production of composite materials, where it enhances adhesion between organic polymers and inorganic fillers or reinforcements .
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Improving the compatibility and bonding strength in glass fiber-reinforced polymers .
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Formulation of high-performance adhesives and sealants, offering superior bonding strength and durability in aerospace and automotive applications .
Surface Modification
The compound is extensively used for modifying various surfaces:
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It can modify surfaces of glass, metals, and ceramics to improve their hydrophobic properties, making it valuable in electronics and packaging industries .
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Surface treatment of fillers and reinforcements like glass fibers, improving compatibility with polymer matrices .
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Modification of silica surfaces for improved performance in various applications .
Chromatographic Applications
(3-Chloropropyl)ethoxydimethylsilane has specific applications in analytical chemistry:
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It can be analyzed using reverse phase (RP) HPLC methods with simple conditions including acetonitrile, water, and phosphoric acid as the mobile phase .
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The Newcrom R1 HPLC column, a special reverse-phase column with low silanol activity, is suitable for its analysis .
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This method is scalable and can be used for isolating impurities in preparative separation, as well as for pharmacokinetic studies .
Polymer Chemistry and Materials Science
In polymer science and materials development:
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It serves as an intermediate in the synthesis of various organosilicon compounds essential for specialty chemicals and materials used in pharmaceuticals and agrochemicals .
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The compound plays a role in developing new materials with tailored properties, facilitating advancements in nanotechnology and polymer science .
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It can be used to create functionalized materials for industrial and research purposes through grafting onto various substrates .
Research Findings and Developments
Recent research has expanded understanding of (3-Chloropropyl)ethoxydimethylsilane and similar compounds:
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Studies have demonstrated the compound's effectiveness in modifying surfaces to improve hydrophobic properties, making it valuable in applications requiring water resistance .
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Research on the synthesis of 3-(triethoxysilyl)propyl-terminated polystyrene (TESiP-PS) provides insights into potential reactions of (3-Chloropropyl)ethoxydimethylsilane. The reaction between polystyryllithium and (3-chloropropyl)triethoxysilane was shown to be highly dependent on reaction conditions, with yields varying from 5% to quantitative amounts depending on solvent and temperature .
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Analysis methods using HPLC have been developed specifically for (3-Chloropropyl)ethoxydimethylsilane, facilitating its characterization and quality control in research and industrial settings .
Comparison with Similar Compounds
Understanding the relationship between (3-Chloropropyl)ethoxydimethylsilane and similar compounds provides context for its applications and properties:
Table 3: Comparison with Similar Organosilane Compounds
The variations in functional groups significantly affect reactivity, applications, and handling requirements. For instance, compounds with multiple alkoxy groups typically show higher reactivity in hydrolysis and condensation reactions, while amino-functional silanes exhibit different nucleophilic properties compared to chloro-functional ones .
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